molecular formula C12H9F2NO3 B13622800 5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid

5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13622800
M. Wt: 253.20 g/mol
InChI Key: KURKEJCEHZLYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound and an amine.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Reduced forms such as alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxyphenyl group but differs in the functional group attached to the phenyl ring.

    5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness

5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9F2NO3

Molecular Weight

253.20 g/mol

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H9F2NO3/c13-12(14)18-8-3-1-7(2-4-8)9-5-6-10(15-9)11(16)17/h1-6,12,15H,(H,16,17)

InChI Key

KURKEJCEHZLYGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.